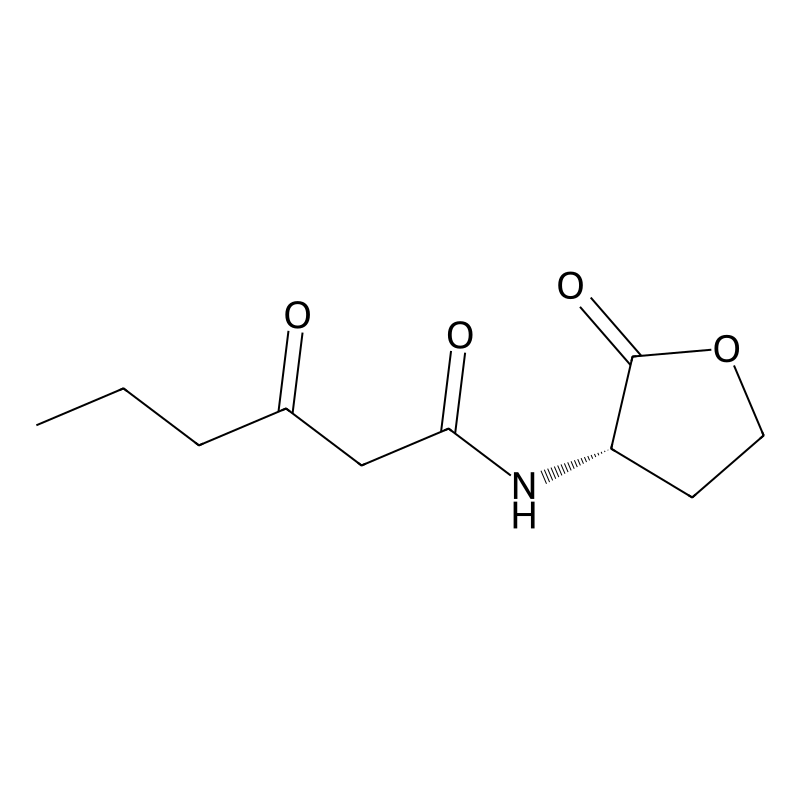

N-(3-Oxohexanoyl)-L-homoserine lactone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Quorum sensing allows bacteria to monitor their population density. When AHLs reach a certain threshold concentration, they bind to specific receptors within the bacterial cells. This triggers a cellular response, often leading to the coordinated expression of genes involved in various functions, such as:

Research Applications of 3OC6-HSL

Scientists are investigating the potential of 3OC6-HSL and other AHLs for various applications, including:

- Understanding bacterial communication and behavior: Research on 3OC6-HSL and other AHLs can help scientists understand how bacteria communicate and coordinate their activities within a population. This knowledge can be valuable for developing new strategies to control bacterial growth and virulence. []

- Developing anti-biofilm agents: Biofilms are communities of bacteria encased in a protective matrix, making them resistant to antibiotics and other antimicrobial agents. By interfering with bacterial communication through AHLs, scientists hope to develop novel agents to disrupt biofilm formation and enhance the effectiveness of existing treatments.

N-(3-Oxohexanoyl)-L-homoserine lactone, also known as 3-oxo-C6-HSL, is a signaling molecule belonging to the family of N-acyl homoserine lactones. It plays a crucial role in the quorum-sensing mechanisms of various bacteria, particularly in regulating gene expression related to virulence and bioluminescence. This compound is characterized by its structure, which includes a homoserine lactone moiety and an acyl chain with a keto group at the third carbon position .

- Formation: It is synthesized via the condensation of homoserine lactone and a fatty acyl-CoA derivative, typically through enzymatic pathways involving acyltransferases.

- Degradation: This compound can undergo hydrolysis to yield homoserine and 3-oxohexanoic acid, especially under alkaline conditions .

- Quorum Sensing Activation: It interacts with specific receptors (e.g., LasR in Pseudomonas aeruginosa) to activate transcription of target genes involved in biofilm formation and virulence factor production .

N-(3-Oxohexanoyl)-L-homoserine lactone is primarily known for its role as an autoinducer in quorum sensing. Its biological activities include:

- Regulation of Antibiotic Production: It has been identified as an autoregulator of carbapenem biosynthesis in Erwinia carotovora, influencing antibiotic production based on bacterial population density .

- Bioluminescence Induction: In marine bacteria like Vibrio fischeri, it triggers bioluminescence, facilitating communication among bacterial populations .

- Virulence Factor Regulation: It modulates the expression of virulence factors in various pathogenic bacteria, enhancing their ability to infect hosts .

The synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone can be achieved through several methods:

- Chemical Synthesis:

- Starting from L-homoserine, it can be reacted with acyl chlorides or anhydrides to introduce the acyl chain.

- The reaction conditions typically involve mild temperatures and controlled pH to favor lactonization.

- Biotechnological Approaches:

N-(3-Oxohexanoyl)-L-homoserine lactone has several applications:

- Biotechnology: Used as a tool for studying quorum sensing mechanisms and gene regulation in microbial systems.

- Pharmaceuticals: Potentially useful in developing new antibiotics by targeting quorum-sensing pathways in pathogenic bacteria.

- Environmental Monitoring: Employed as a bioreporter for detecting bacterial contamination and biofilm formation in aquatic environments .

Interaction studies have shown that N-(3-Oxohexanoyl)-L-homoserine lactone binds specifically to quorum-sensing receptors such as LasR. This binding initiates conformational changes that lead to the activation of downstream signaling pathways, resulting in increased expression of target genes associated with virulence and biofilm formation. Studies have demonstrated that both D- and L-isomers of this compound can induce responses, but the L-isomer exhibits higher biological activity .

N-(3-Oxohexanoyl)-L-homoserine lactone shares structural similarities with other N-acyl homoserine lactones, but it is unique due to its specific acyl chain length and functional group positioning. Below is a comparison with similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-(3-Oxododecanoyl)-L-homoserine lactone | Longer acyl chain (C12) | Involved in regulating different sets of genes |

| N-(3-Hydroxyoctanoyl)-L-homoserine lactone | Hydroxy group on the acyl chain (C8) | Exhibits different signaling properties |

| N-(3-Oxooctanoyl)-L-homoserine lactone | Acyl chain with keto group (C8) | Regulates distinct biological processes |

This comparison highlights how N-(3-Oxohexanoyl)-L-homoserine lactone's unique structure influences its specific biological functions and regulatory roles within bacterial communities.

Comparative Analysis of LuxI Homologs Across Proteobacterial Lineages

LuxI-type AHL synthases exhibit remarkable evolutionary conservation while displaying lineage-specific adaptations. Genomic surveys of Populus deltoides-associated Proteobacteria reveal distinct patterns of luxI and luxR homolog distribution across Alphaproteobacteria, Betaproteobacteria, and Gammaproteobacteria (Table 1) [1].

Table 1: Prevalence of LuxI and LuxR Homologs in Proteobacterial Classes

| Proteobacterial Class | % Genomes with ≥1 luxI Homolog | % Genomes with ≥1 luxR Homolog |

|---|---|---|

| Alphaproteobacteria | 100% | 100% |

| Betaproteobacteria | 20% | 60% |

| Gammaproteobacteria | 21% | 96% |

Alphaproteobacteria universally encode luxI homologs, often paired with cognate luxR genes [1]. For instance, Rhizobium strains CF142 and PD01-76 possess LuxI enzymes sharing >88% amino acid identity with Rhizobium leguminosarum CinI and Sinorhizobium meliloti SinI, indicating vertical inheritance from ancestral nitrogen-fixing symbionts [1]. In contrast, Gammaproteobacteria exhibit frequent luxR orphan genes—72% of Pseudomonas isolates harbor unpaired luxR homologs—suggesting neofunctionalization or cross-species signal interception [1].

Phylogenetic reconstruction places LuxI homologs into distinct clades reflecting substrate specificity (Fig. 1A) [2]. Enzymes utilizing acyl-acyl carrier protein (ACP) substrates, like Burkholderia mallei BmaI1, form the ancestral lineage, while acyl-CoA-dependent variants (e.g., Bradyrhizobium japonicum BjaI) constitute a derived monophyletic group [2]. This divergence coincided with structural adaptations in the acyl-binding pocket, enabling recognition of the phosphopantetheine moiety common to both ACP and CoA substrates [2].

Functional Divergence in Acyl Chain Length Specificity Among LuxR-Type Receptors

LuxR-type receptors demonstrate exquisite sensitivity to acyl chain modifications, with 3-oxo-C6-HSL serving as a key ligand for many variants. Structural analyses reveal that LuxR proteins contain an N-terminal AHL-binding domain and a C-terminal DNA-binding helix-turn-helix motif. The acyl chain interacts with a hydrophobic cavity, while the homoserine lactone headgroup forms hydrogen bonds with conserved residues [1] [2].

Table 2: Acyl Chain Specificity of Select LuxR Homologs

| LuxR Homolog | Native Organism | Preferred AHL Ligand |

|---|---|---|

| LasR | Pseudomonas aeruginosa | 3-oxo-C12-HSL |

| RhlR | Pseudomonas aeruginosa | C4-HSL |

| TraR | Agrobacterium tumefaciens | 3-oxo-C8-HSL |

| BjaR | Bradyrhizobium japonicum | Isovaleryl-HSL |

The Bradyrhizobium YR681 LuxR homolog exemplifies functional divergence, recognizing isovaleryl-HSL—a branched-chain AHL undetectable by conventional bioassays [1]. This adaptation likely arose through positive selection in rhizosphere niches, where branched-chain fatty acids are abundant [1]. Conversely, Pseudomonas LuxR variants exhibit relaxed specificity, enabling cross-talk with 3-oxo-C6-HSL and longer-chain AHLs [1].

Kinetic studies of Burkholderia mallei BmaI1 and Bradyrhizobium japonicum BjaI demonstrate that substrate recognition evolved through exaptation of phosphopantetheine-binding motifs [2]. BmaI1 achieves 50 nM affinity for octanoyl-ACP, while BjaI binds isovaleryl-CoA with 120 nM affinity, despite sharing <30% sequence identity [2]. This functional plasticity underscores the evolutionary versatility of AHL signaling systems in adapting to ecological constraints.

Engineering Orthogonal Quorum Sensing Channels for Microbial Consortia

The development of orthogonal quorum sensing channels represents a critical advancement for engineering sophisticated microbial consortia capable of coordinated behaviors without signal interference. N-(3-Oxohexanoyl)-L-homoserine lactone serves as a foundational signal molecule for creating these communication systems in synthetic biology applications.

Recent research has established that the lux system utilizing N-(3-Oxohexanoyl)-L-homoserine lactone can be engineered for orthogonal operation with other acyl-homoserine lactone signaling pathways [1] [2]. Through comprehensive characterization studies, researchers have identified specific orthogonality relationships between different quorum sensing systems. The lux system exhibits signal orthogonality with the rpa system from Rhodopseudomonas palustris, meaning that LuxR cannot be activated by p-coumaroyl-homoserine lactone, and RpaR cannot respond to N-(3-Oxohexanoyl)-L-homoserine lactone [2]. However, these systems demonstrate promoter crosstalk, where activated receptors from one system can drive transcription from non-cognate promoters [2].

The engineering of completely orthogonal systems has been achieved between the tra and rpa systems, which exhibit neither signal crosstalk nor promoter crosstalk [2]. This complete orthogonality enables the control of two quorum sensing systems not only in the same culture but within the same cell or compartment [2]. For N-(3-Oxohexanoyl)-L-homoserine lactone applications, this finding demonstrates the potential for creating multi-layered communication networks where the lux system can operate independently alongside completely orthogonal channels.

Promoter engineering has emerged as a crucial strategy for enhancing orthogonality in N-(3-Oxohexanoyl)-L-homoserine lactone systems. Through rational modification of promoter sequences, researchers have successfully minimized interactions with heterologous receiver proteins while maintaining strong activation by cognate receptors [3]. These modified promoters, designated as orthogonal variants, reduce noncognate receiver protein binding while maximizing cognate receiver protein binding [3].

The development of ratiometric receiver devices has enabled precise quantification of orthogonality in N-(3-Oxohexanoyl)-L-homoserine lactone systems [3]. These devices utilize varying expression levels of receiver proteins to separate different types of crosstalk between signals, cognate receiver proteins, and DNA promoters [3]. Computational modeling of signal crosstalk has provided quantitative estimates for the effect of receiver protein levels on orthogonality, enabling optimization of expression levels for effective two-channel cell communication devices [3].

Activity area calculations have proven essential for comparing the performance of orthogonal quorum sensing circuits utilizing N-(3-Oxohexanoyl)-L-homoserine lactone [2]. This metric integrates all aspects of the response curve, including leakiness, fold change, sensitivity, and half-maximal effective concentration values [2]. The activity area provides a comprehensive performance standard that accounts for the complete dynamic range of the signaling system [2].

Directed Evolution of LuxR Variants for Enhanced Signal Sensitivity

The directed evolution of LuxR receptor proteins has yielded significant advances in enhancing sensitivity to N-(3-Oxohexanoyl)-L-homoserine lactone while maintaining or improving signal specificity. Computational approaches combined with biochemical validation have enabled the rational design of LuxR variants with precisely tuned response characteristics.

Structure-based molecular dynamics simulation approaches have identified critical residues affecting the binding affinity between LuxR and N-(3-Oxohexanoyl)-L-homoserine lactone [4] [5]. The Molecular Mechanics Generalized Born Surface Area method has been employed to calculate binding energies for key sites on LuxR, revealing that residue Isoleucine-46, located more than 8 angstroms from the binding site, exerts marked effects on binding potential [5]. This finding demonstrates that sensitivity enhancement can be achieved through modifications distant from the direct binding pocket [5].

The LuxR-I46F variant represents a landmark achievement in sensitivity enhancement through directed evolution [5]. Computational modeling predicted that this mutation would display the strongest binding energy to N-(3-Oxohexanoyl)-L-homoserine lactone, while the LuxR-I46R variant was predicted to exhibit the weakest interaction [5]. Surface plasmon resonance measurements confirmed these predictions, with dissociation constants of 52.8 micromolar for LuxR-I46F compared to 258.5 micromolar for wild-type LuxR [5].

Whole-cell biosensor applications have demonstrated the practical significance of enhanced sensitivity variants [5]. The LuxR-I46F system produces significant fluorescence at N-(3-Oxohexanoyl)-L-homoserine lactone concentrations of approximately 1 × 10^-10 molar, while wild-type LuxR requires 1 × 10^-9 molar for equivalent response [5]. This ten-fold improvement in sensitivity translates to earlier detection of quorum sensing signals and enhanced performance in low signal environments [5].

Competitive directed evolution studies have revealed the mechanistic basis for enhanced specificity in LuxR variants [6] [7]. Four different LuxR variants derived from wild-type strains ES114 and MJ1, along with directed evolution derivatives, exhibit distinct cooperative binding behaviors [6]. The analysis reveals that LuxR-A acts as a neutral receptor, interacting equally with C8-homoserine lactone and N-(3-Oxohexanoyl)-L-homoserine lactone, while other variants show clear preferences [6].

The directed evolution process has uncovered variants with dramatically altered signal preferences [8] [9]. Starting from LuxR-MJ1, the introduction of T33A, S116A, and M135I mutations generates LuxR-A with increased sensitivity to C8-homoserine lactone while maintaining N-(3-Oxohexanoyl)-L-homoserine lactone responsiveness [8]. The additional R67M mutation in LuxR-B virtually eliminates responsiveness to N-(3-Oxohexanoyl)-L-homoserine lactone while retaining C8-homoserine lactone sensitivity [8].

Protein stability enhancement through maltose-binding protein fusion has enabled biochemical characterization of LuxR variants that would otherwise aggregate in the absence of signal molecules [5]. This approach has permitted direct measurement of dissociation constants and provided insights into the relationship between binding affinity and transcriptional activation [5]. The rigid helix at the C-terminus of maltose-binding protein constrains the flexibility of attached LuxR proteins, improving their solubility and enabling detailed kinetic analysis [5].

Computational Modeling of Competitive Acyl-Homoserine Lactone Binding Dynamics

Computational modeling of competitive binding dynamics between N-(3-Oxohexanoyl)-L-homoserine lactone and other acyl-homoserine lactones has provided fundamental insights into signal specificity and cross-regulation mechanisms. These models enable quantitative prediction of system behavior under varying signal concentrations and receptor configurations.

The competitive binding model framework represents the interaction between C8-homoserine lactone and N-(3-Oxohexanoyl)-L-homoserine lactone as competing ligands forming distinct multimeric LuxR complexes [6] [10]. This model successfully reproduces observed effects of signal combinations on bioluminescence responses, including competition and non-monotonic responses where addition of one signal can suppress responses to another [6].

Parameter estimation from in vivo experimental data has revealed distinct interaction patterns for different LuxR variants [6]. The model yields robust estimates for dissociation constants and cooperativities of LuxR-signal complexes along with their affinities for the lux box promoter sequence [6]. Wild-type LuxR variants from strains MJ1 and ES114 show significant differences in their affinities for N-(3-Oxohexanoyl)-L-homoserine lactone, with dissociation constants differing by orders of magnitude [6].

Hill coefficient analysis has revealed the mechanistic basis for signal selectivity in competitive binding scenarios [6]. LuxR variants exhibit positive cooperativity with their preferred signal and negative cooperativity with non-preferred signals [6]. For N-(3-Oxohexanoyl)-L-homoserine lactone, wild-type LuxR-MJ1 shows a Hill coefficient of 1.51, indicating moderate cooperativity, while showing reduced cooperativity (0.27) for C8-homoserine lactone [6].

The computational framework has identified key parameters governing competitive dynamics [10]. The scaled dissociation constants k1 and k2 for signal-receptor complex formation differ in their effects on maximum signal response [10]. Increases in k1 enhance the signal concentration required for saturation and reduce competitive ability against other signals [10]. Conversely, variations in promoter binding constants kA and kB determine the maximum achievable response levels for each signal type [10].

Molecular dynamics simulations have provided atomic-level insights into competitive binding mechanisms [4]. Semi-flexible docking methods combined with kinetic calculations enable prediction of binding energy changes upon mutation [4]. The Molecular Mechanics Generalized Born Surface Area approach quantifies the energetic contributions of individual residues to signal binding, revealing allosteric effects distant from the binding pocket [4].

Predictive modeling capabilities have been validated through experimental verification of computational predictions [4] [5]. The identification of Isoleucine-46 as a critical residue through computational analysis was confirmed by biochemical measurements showing improved binding affinity for the I46F variant [5]. This validation demonstrates the utility of computational approaches for rational protein engineering in quorum sensing systems [5].

The integration of structural modeling with competitive binding kinetics has enabled optimization of synthetic quorum sensing circuits [4]. By predicting the effects of receptor modifications on signal specificity and cross-reactivity, computational models guide the design of orthogonal communication channels for complex microbial consortia [4]. These approaches facilitate the engineering of robust signaling networks with predictable behavior under diverse environmental conditions [4].